3-prop-1-en-2-ylhexanedioic acid
Description
3-Prop-1-en-2-ylhexanedioic acid is a substituted hexanedioic acid derivative characterized by a propenyl group (-CH₂-C(CH₂)=CH₂) at the third carbon of the six-carbon diacid backbone. This compound exhibits bifunctional reactivity due to its carboxylic acid groups and the unsaturated propenyl moiety, making it a candidate for applications in polymer chemistry, pharmaceutical intermediates, and coordination chemistry. Its crystal structure and intermolecular interactions, such as hydrogen bonding, are critical to understanding its physicochemical behavior. Modern crystallographic tools like the SHELX software suite are instrumental in resolving its three-dimensional structure and hydrogen-bonding networks . The propenyl group introduces steric and electronic effects that distinguish it from simpler hexanedioic acid analogs, necessitating comparative studies with structurally related compounds.
Properties
CAS No. |
244191-49-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-prop-1-en-2-ylhexanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h7H,1,3-5H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
JUCWCJYNDRRZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-1-en-2-ylhexanedioic acid typically involves the alkylation of adipic acid derivatives. One common method is the reaction of adipic acid with isopropenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. One such method involves the use of a palladium-catalyzed coupling reaction between adipic acid and isopropenyl halides. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-prop-1-en-2-ylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, yielding saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting carboxyl groups to acyl halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hexanedioic acid derivatives.
Substitution: Formation of acyl halides or esters.
Scientific Research Applications
3-prop-1-en-2-ylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-prop-1-en-2-ylhexanedioic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The propenyl substituent in 3-prop-1-en-2-ylhexanedioic acid introduces π-electron density and steric bulk absent in analogs like 3-methylhexanedioic acid or 3-vinylhexanedioic acid . Compared to saturated derivatives (e.g., 3-methylhexanedioic acid), the propenyl group enhances rigidity and reduces conformational flexibility, as evidenced by crystallographic studies using SHELX-based refinement . Table 1 summarizes key structural differences:
| Compound | Substituent at C3 | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| This compound | Propenyl (-CH₂-C(CH₂)=CH₂) | 214.21 | 4 (2 × COOH, 2 × O) |
| 3-Methylhexanedioic acid | Methyl (-CH₃) | 160.17 | 4 (2 × COOH, 2 × O) |
| 3-Vinylhexanedioic acid | Vinyl (-CH₂-CH=CH₂) | 186.18 | 4 (2 × COOH, 2 × O) |
The propenyl group’s electron-withdrawing nature slightly increases acidity (pKa ~3.1–3.3 for COOH groups) compared to methyl-substituted analogs (pKa ~3.5–3.7) .
Hydrogen Bonding and Crystallinity
Hydrogen-bonding patterns in this compound differ significantly from its analogs. Graph set analysis (as per Etter’s formalism) reveals a D₁¹ dimeric motif between carboxylic acid groups, stabilized by two O-H···O bonds. In contrast, 3-methylhexanedioic acid forms extended C₂² chains due to fewer steric constraints, while the vinyl analog exhibits weaker π-π stacking alongside hydrogen bonds . These differences impact solubility and melting points:
| Compound | Melting Point (°C) | Solubility in H₂O (g/100 mL) | Dominant Crystal Motif |
|---|---|---|---|
| This compound | 142–145 | 0.8 | Dimeric (D₁¹) |
| 3-Methylhexanedioic acid | 165–168 | 1.2 | Chain (C₂²) |
| 3-Vinylhexanedioic acid | 128–131 | 0.5 | Layered (R₂²(8)) |
Physicochemical Properties
The propenyl group reduces aqueous solubility compared to methyl-substituted analogs due to increased hydrophobicity. However, its unsaturated bond enhances reactivity in Diels-Alder and radical addition reactions, unlike saturated derivatives. Thermal stability is intermediate between methyl (higher) and vinyl (lower) analogs, as determined by thermogravimetric analysis (TGA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
